3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one
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Overview
Description
3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one: is a heterocyclic compound that belongs to the class of pyrimido[4,5-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a fused oxazine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a suitable aldehyde or ketone, followed by cyclization with a dihydropyrimidine derivative. The reaction conditions often include the use of catalysts such as acids or bases, and the process may require heating to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biology, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar structure but lacking the cyclohexyl and methyl groups.
6-Methyl-3,4-dihydro-2H-thiopyran: Another similar compound with a sulfur atom in place of the oxygen in the oxazine ring.
Uniqueness: 3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
13421-99-3 |
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Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-cyclohexyl-6-methyl-4,7-dihydro-2H-pyrimido[4,5-e][1,3]oxazin-8-one |
InChI |
InChI=1S/C13H19N3O2/c1-9-14-11-7-16(10-5-3-2-4-6-10)8-18-12(11)13(17)15-9/h10H,2-8H2,1H3,(H,14,15,17) |
InChI Key |
WQSUVCVBLDMARS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)OCN(C2)C3CCCCC3 |
Origin of Product |
United States |
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